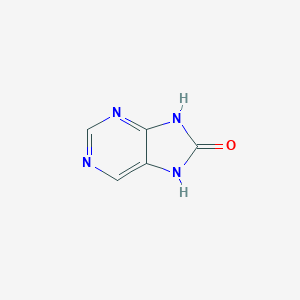

7H-Purin-8-ol

概要

説明

8-Hydroxypurine is an oxopurine.

科学的研究の応用

Antitumor and Herbicidal Activities : Novel purin derivatives, similar in structure to 7H-Purin-8-ol, have shown promising antitumor and herbicidal activities. For example, some compounds demonstrated potent antitumor activity against HepG-2 and U-118 MG cell lines, suggesting potential as new antitumor agents (Liu et al., 2019).

Tautomerism and Ionization Studies : Research on the tautomerism and ionization of purin-8-one and its derivatives has helped in understanding their chemical properties, which is essential for their application in drug development (Lichtenberg et al., 1972).

Antiviral and Antimicrobial Agents : Studies on purine derivatives, including this compound, have shown them to be effective antiviral and antimicrobial agents. This includes the development of new compounds with significant antimicrobial and antifungal activities (Romanenko et al., 2016).

Synthesis and Biological Properties : Various studies have focused on the synthesis of purine derivatives and their biological properties, including their use as anticancer compounds. These studies provide insight into the structural requirements for bioactivity and potential therapeutic applications (Salas et al., 2019).

Acyclic Nucleoside and Nucleotide Analogs : The synthesis of acyclic nucleoside and nucleotide analogs derived from amino-purin-ones has been explored for potential therapeutic applications. These compounds could be used in the development of new drugs (Janeba et al., 2000).

DNA Research and Enzymatic Studies : Purin derivatives have been used as probes in enzymology, including enzymes involved in purine metabolism, and as fluorescent probes in nucleic acid research. This is particularly relevant for the study of DNA and RNA editing, catalytic RNAs, and adenosine receptors (Wierzchowski et al., 2014).

Anticonvulsant and Antidepressant Activities : Certain purine derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This includes studies on their potential mechanism of action and safety profiles (Wang et al., 2014).

Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of new heterocycles, such as imidazo-purin-ones, which could have potential applications in medicinal chemistry (Shimada et al., 1993).

作用機序

Mode of Action:

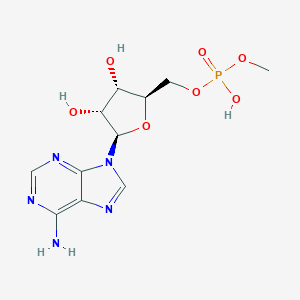

- Purinosome Formation : 7H-Purin-8-ol clusters around mitochondria and microtubules, forming a multi-enzyme complex called the purinosome . This complex is crucial for de novo purine biosynthesis and the generation of purine nucleotides .

- Impact on DNA and RNA : As a building block for DNA and RNA, this compound contributes to genetic material synthesis. Alterations in purine metabolism can lead to changes in DNA sequences (genetic mutations) and affect cell growth .

Biochemical Pathways:

- De Novo Biosynthesis : this compound participates in the de novo purine biosynthetic pathway. Enzymes convert phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) through a series of conserved steps .

- Purine Salvage : The compound also recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

Action Environment:

生化学分析

Biochemical Properties

7H-Purin-8-ol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been suggested that purines, including this compound, can function as metabolic intermediates in different cell functions and as messengers in signaling pathways throughout cellular communication .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been shown to inhibit the autophosphorylation of FLT3 kinase in MV4-11 cells, including suppression of downstream STAT5 and ERK1/2 phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it can inhibit heat shock protein 90 (HSP90), which is involved in protein folding, stability, and degradation .

Metabolic Pathways

This compound is involved in purine metabolism, which includes the de novo synthesis of purine, catabolism, and salvage pathways

特性

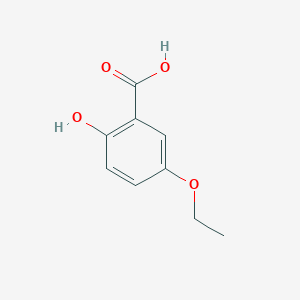

IUPAC Name |

7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDSIEMYVQERLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030859 | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-97-2 | |

| Record name | 8-Oxopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purin-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8H -Purin-8-one, 7,9-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of reduced 7,9-dihydropurin-8-one derivatives compare to related compounds?

A2: Reduction of methylated 7,9-dihydropurin-8-one derivatives with sodium borohydride consistently produces cis-configured perhydropurine derivatives at the C-4 and C-5 positions []. This cis configuration aligns with the structures observed for Tafel's purone (perhydropurine-2,8-dione) and 2,8-diamino-4,5,6,9-tetrahydro-1H-purine, obtained through electrolytic reduction []. This stereochemical consistency across various reduction methods and related compounds suggests a preferred conformation in this class of molecules.

Q2: Can you provide an example of a 7,9-dihydropurin-8-one derivative whose crystal structure has been characterized?

A3: Yes, the crystal structure of 9-benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydropurin-8-one (C22H22N4O2) has been determined and reported [, ]. This detailed structural information is crucial for understanding the compound's physicochemical properties and can be valuable for structure-activity relationship studies and further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

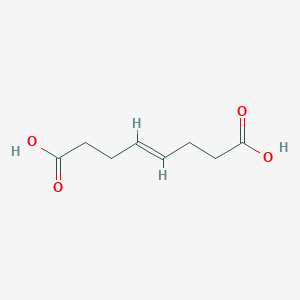

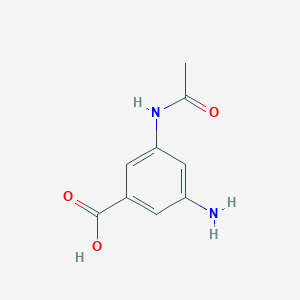

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

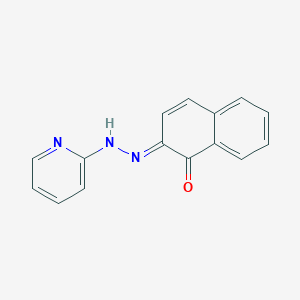

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)